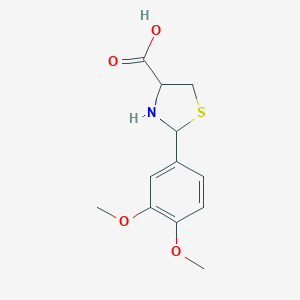

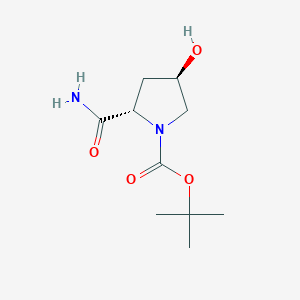

(2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine

Übersicht

Beschreibung

“(2S,4R)-1-tert-butoxycarbonyl-4-(methylamino)pyrrolidine-2-carboxylic acid” is a compound with the CAS Number: 1932481-67-8 . It has a molecular weight of 244.29 .

Molecular Structure Analysis

The InChI code for the compound is 1S/C11H20N2O4/c1-11(2,3)17-10(16)13-6-7(12-4)5-8(13)9(14)15/h7-8,12H,5-6H2,1-4H3,(H,14,15)/t7-,8+/m1/s1 .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

- GABA-uptake Inhibitors : Derivatives of 4-hydroxypyrrolidine, including structures related to "(2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine," have been synthesized and evaluated for their potential as GABA transport proteins inhibitors, GAT-1 and GAT-3. The research indicates the significance of specific stereochemistry for inhibitory potency, highlighting the role of such compounds in neurological research (Zhao et al., 2005).

Chemical Synthesis and Mechanistic Insights

- Boc Group Migration : A study demonstrated the N→O tert-butyloxycarbonyl (Boc) migration, involving an unusual nine-membered cyclic transition state. This mechanistic insight could influence future synthetic strategies for compounds featuring the Boc-protected pyrrolidine structure (Xue & Silverman, 2010).

Advanced Materials and Methodologies

- Fluorinated Derivatives for NMR : The synthesis of perfluoro-tert-butyl 4-hydroxyproline derivatives, including analogs of "(2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine," for use in sensitive 19F NMR applications demonstrates the compound's utility in probing peptide structures and functions (Tressler & Zondlo, 2014).

Enzyme-catalyzed Reactions

- Enzymatic Resolutions : Enzyme-catalyzed kinetic resolutions have been applied to N-carbamoyl, N-Boc, N-Cbz proline esters and prolinols, showcasing the potential of biocatalysis in the selective synthesis of chirally pure compounds, which could include derivatives of "(2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine" (Kurokawa et al., 2003).

Pharmacological Applications

- ACE Inhibitors : Novel analogues of 2-hydroxypyrrolobenzodiazepine-5,11-diones, synthesized using "(2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine" as a starting material, were evaluated as angiotensin-converting enzyme (ACE) inhibitors. This research underscores the compound's relevance in developing therapeutic agents (Addla et al., 2013).

Safety And Hazards

Eigenschaften

IUPAC Name |

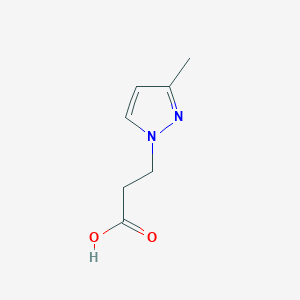

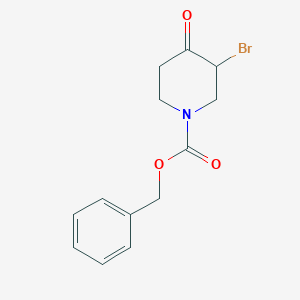

tert-butyl (2S,4R)-2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-6(13)4-7(12)8(11)14/h6-7,13H,4-5H2,1-3H3,(H2,11,14)/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISGKNURQVBUGBO-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

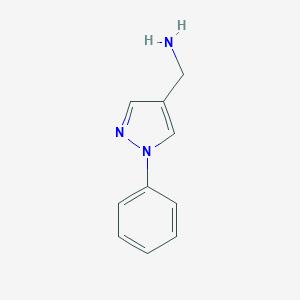

![[1-(3-Methylphenyl)pyrazol-4-yl]methanamine](/img/structure/B187770.png)